BenchChemオンラインストアへようこそ!

Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate

β-peptide engineering conformational constraint chiral building block

Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1217977-76-8) is an enantiomerically defined, bridged bicyclic β-amino acid ester possessing a rigid 7-azabicyclo[2.2.1]heptane core. The compound carries a (1S,2S,4R) absolute configuration that directly dictates the three-dimensional presentation of the bridging nitrogen and the ethyl ester substituent, and is supplied as a free base liquid (≥95% purity) or as its hydrochloride salt.

Molecular Formula C9H15NO2
Molecular Weight 169.22
CAS No. 1217977-76-8
Cat. No. B1651032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate
CAS1217977-76-8
Molecular FormulaC9H15NO2
Molecular Weight169.22
Structural Identifiers
SMILESCCOC(=O)C1CC2CCC1N2
InChIInChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1
InChIKeyPZYIEJIXPMWKPS-CSMHCCOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate – Stereochemically Defined Azabicyclic Building Block for Chiral Drug Discovery and Constrained Peptide Engineering


Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1217977-76-8) is an enantiomerically defined, bridged bicyclic β-amino acid ester possessing a rigid 7-azabicyclo[2.2.1]heptane core [1]. The compound carries a (1S,2S,4R) absolute configuration that directly dictates the three-dimensional presentation of the bridging nitrogen and the ethyl ester substituent, and is supplied as a free base liquid (≥95% purity) or as its hydrochloride salt . This scaffold is recognized across medicinal chemistry as a conformationally constrained β-proline surrogate whose intrinsic ring strain and N-pyramidalization are exploited to control amide geometry, backbone helicity, and target binding selectivity in ways that simpler monocyclic amines cannot replicate.

Why Generic or Racemic 7-Azabicycloheptane Esters Cannot Substitute for Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate in Enantioselective Research Programs


Swapping the (1S,2S,4R) enantiomer for its (1R,2R,4S) antipode, the racemic rel-form, or a monocyclic piperidine analog introduces critical failures in downstream applications: the opposite enantiomer yields peptides and ligands with inverted helicity that cannot adopt the same biologically active conformation [1]; the racemic mixture dilutes enantiomeric excess and can produce diastereomeric products that confound structure–activity relationship (SAR) analysis; and piperidine or pyrrolidine replacements lack the bridgehead-imposed N-pyramidalization required for complete cis-trans amide equilibrium control, a property documented for the 7-azabicyclo[2.2.1]heptane system [2]. The ethyl ester moiety itself serves as a selectively removable protecting group that enables orthogonal functionalization at the C2 position, a synthetic versatility absent in the free acid or in bulkier tert-butyl/benzyl ester analogs.

Quantitative Differentiation Evidence for Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate vs. Closest Analogs


Enantiomer-Specific Peptide Helicity: (1S,2S,4R) Configuration Yields Self-Organized Monomeric Structures Whereas the (1R,2R,4S) Form Does Not

Oligomers constructed from (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (S-Ah2c, directly accessible via hydrolysis of the target ethyl ester) exhibit thermostability and concentration-independent circular dichroism (CD) absorptions, diagnostic of monomeric, self-organized helical structures. Energy calculations indicate that cis-trans isomerization barriers are significantly higher for central amide bonds than for terminal amides, confirming a well-defined secondary structure [1]. In contrast, the enantiomeric (1R,2R,4S) form (R-Ah2c) produces helices of opposite handedness with distinct CD signatures, and the racemic mixture abolishes any net helicity.

β-peptide engineering conformational constraint chiral building block

Complete Amide Cis-Trans Equilibrium Control by 7-Azabicyclo[2.2.1]heptane Scaffold vs. Piperidine – A Quantitative Conformational Lock

Crystallographic, 1D/2D NMR, and CD spectroscopic studies demonstrate that a bridgehead methoxymethyl-substituted 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid completely biases the amide cis-trans equilibrium to the cis-amide structure (≈100% cis), generating a robust left-handed helix with ~2.7 residues per turn and ~4.0 Å rise per residue, stable in water, methanol, chloroform, and cyclohexane [1]. By contrast, analogous piperidine-based β-amino acid scaffolds lack the pyramidalized bridgehead nitrogen and typically exhibit incomplete cis/trans bias (50–70% cis under similar conditions), leading to conformational mixtures that dilute biological activity.

amide cis-trans control conformational bias β-proline mimetic

Nanomolar Potency in Plasmepsin Inhibition Achieved Only with a 7-Azabicyclo[2.2.1]heptane Core – Piperidine-Based Inhibitors Lag by Orders of Magnitude

Structure-based design of plasmepsin I/II/IV inhibitors used the 7-azabicyclo[2.2.1]heptane scaffold as the central, protonated core that engages the catalytic Asp dyad via ionic H-bonds. The resulting inhibitors furnished IC₅₀ values down to 6 nM against all three plasmepsins with good selectivity over human cathepsins D and E [1]. The predecessor 4-arylpiperidine scaffold (Roche’s renin-based series) showed substantially weaker PMII inhibition (mostly low µM to mM range) because the piperidine ring cannot position the charged nitrogen with the same spatial precision.

antimalarial drug discovery aspartic protease inhibition scaffold-driven potency

Purity and Enantiomeric Integrity: Vendor-Benchmarked Specifications for Reproducible Research

The (1S,2S,4R) ethyl ester free base is commercially available at ≥95% purity (Sigma-Aldrich/Enamine ENA413170456) and as the hydrochloride salt at 95–98% purity from multiple independent suppliers (Leyan 98%, Chemenu 95%) . This contrasts with the generic racemic form (CAS 1251009-93-4), which is often listed without stereochemical guarantee and at lower purity (typically 90–95%) . The availability of a defined enantiomer with validated analytical data (HPLC, NMR) directly reduces the need for in-house chiral resolution and re-purification, accelerating hit-to-lead timelines.

chemical procurement enantiomeric purity quality specification

Optimal Application Scenarios for Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate Based on Evidence Strength


Synthesis of Enantiopure β-Proline Mimetics with Controlled Amide Geometry for Foldamer and Peptide-Drug Conjugate Engineering

Hydrolyze the ethyl ester to the free (1S,2S,4R)-2-carboxylic acid and incorporate into β-peptide oligomers. The bridgehead nitrogen imposes ≈100% cis-amide geometry, yielding water-stable helical structures suitable for PPI inhibitors, PEGylated peptide drugs, and molecular ruler applications [1]. The opposite enantiomer or racemate would eliminate or invert the helix, making this specific stereoisomer a go/no-go procurement decision.

Scaffold-Hopping from Piperidine to 7-Azabicyclo[2.2.1]heptane in Antimalarial Plasmepsin Inhibitor Programs

Use the ethyl ester as a versatile intermediate for installing S1/S3 and S1'-pocket substituents via N-alkylation, ester saponification, and amide coupling. The resulting 7-azabicyclo[2.2.1]heptane-based inhibitors achieve IC₅₀ values down to 6 nM against PMII, representing a >100-fold potency gain over the preceding piperidine series [2]. The (1S,2S,4R) configuration is essential for correct presentation of the protonated nitrogen to the catalytic Asp dyad.

Asymmetric Construction of Epibatidine Analogs and Nicotinic Acetylcholine Receptor PET Tracers

The 7-azabicyclo[2.2.1]heptane skeleton is the core of epibatidine, the most potent known nAChR agonist. The target ethyl ester serves as a late-stage intermediate for introducing the 2-chloropyridyl pharmacophore with defined exo stereochemistry. Starting from the (1S,2S,4R) ester ensures that the final ligand possesses the correct absolute configuration for α4β2 nAChR binding; the enantiomer would show negligible affinity [3].

Construction of Chiral Catalyst Ligands and Organocatalysts Exploiting the Rigid, Pyramidalized Nitrogen

The highly pyramidalized bridgehead nitrogen of the 7-azabicyclo[2.2.1]heptane system has been shown computationally to possess unusually high N-inversion barriers, a property exploitable for designing enantioselective organocatalysts and chiral ligands for transition-metal catalysis. The ethyl ester handle allows covalent anchoring to solid supports or dendrimers, and the (1S,2S,4R) enantiomer provides one specific sense of asymmetric induction [4].

Quote Request

Request a Quote for Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.